![molecular formula C21H19N3OS B11008420 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B11008420.png)
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that features a complex structure combining an indole ring, a thiazole ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The thiazole and indole rings are then coupled through a series of reactions involving the formation of an amide bond. This can be achieved by reacting the carboxylic acid derivative of the indole with the amine derivative of the thiazole under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Table 1: Synthetic Pathways Utilizing 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide
Reaction Type | Product Type | Reference |
---|---|---|
Oxidation | Carboxylic acids | |
Reduction | Alcohols | |
Coupling Reactions | Complex organic compounds |
Biology
The compound is being investigated for its bioactive properties , particularly its potential as an antimicrobial, antifungal, and anticancer agent. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer progression.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicated that specific modifications to the thiazole moiety can enhance the anticancer activity against breast and colon cancer cells .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects , including anti-inflammatory and analgesic properties. The compound's mechanism of action involves binding to specific receptors or enzymes, potentially leading to reduced inflammation or pain relief.
Table 2: Therapeutic Potential of this compound
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at a different position.
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide: Another positional isomer with potential differences in biological activity.
Uniqueness
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound with a complex structure that includes an indole ring, a thiazole ring, and a phenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C21H19N3OS |
Molecular Weight | 361.5 g/mol |
IUPAC Name | 1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-4-carboxamide |
InChI | InChI=1S/C21H19N3OS/c1-24-13-11-16-17(8-5-9-19(16)24)21(25)22-12-10-20-23-18(14-26-20)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3,(H,22,25) |
InChI Key | FANXDETXACJWRY-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives can range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound has been explored for its potential as an anticancer agent. Studies have shown that thiazole-containing compounds can inhibit key protein kinases involved in cancer progression, such as EGFR and HER2. These compounds induce cell cycle arrest at the G2/M phase and demonstrate cytotoxic effects against various cancer cell lines .
Table: Cytotoxicity of Thiazole Derivatives
Compound ID | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 9 | A431 | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |
Compound 10 | U251 | 1.98 ± 1.22 | Cell cycle arrest |
Compound 13 | WM793 | <10 | Hydrophobic interactions |
Anti-inflammatory Effects
The mechanism of action for the anti-inflammatory properties of this compound may involve the inhibition of specific enzymes associated with inflammatory pathways. For example, by targeting cyclooxygenase (COX) enzymes or lipoxygenases (LOX), the compound can potentially reduce inflammatory responses .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various thiazole derivatives, researchers found that certain derivatives exhibited potent activity against resistant strains of bacteria. The study concluded that modifications on the thiazole ring could enhance the antimicrobial properties significantly .
Evaluation of Antitumor Potential
Another study focused on indole-thiazole hybrids demonstrated promising results in inhibiting tumor growth in vitro. The compounds were tested against multiple cancer cell lines with varying degrees of success, indicating a structure–activity relationship that highlights the importance of specific substituents on the indole and thiazole rings .
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-4-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-24-13-11-16-17(8-5-9-19(16)24)21(25)22-12-10-20-23-18(14-26-20)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3,(H,22,25) |
InChI Key |
FANXDETXACJWRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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